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Compound of Interest

Compound Name: Binimetinib-d3

Cat. No.: B15615240 Get Quote

An In-Depth Technical Guide to the Pharmacokinetic Properties of Binimetinib

Disclaimer: This document focuses on the pharmacokinetic properties of binimetinib.

Binimetinib-d3, a deuterated version, is primarily used as an internal standard in analytical

assays. While its core pharmacokinetic properties are expected to be similar to binimetinib, the

rate of metabolism can differ. The data presented here is for the non-deuterated compound.

Introduction
Binimetinib is a potent and selective, reversible inhibitor of mitogen-activated extracellular

signal-regulated kinase 1 (MEK1) and MEK2.[1][2] By inhibiting MEK1 and MEK2, binimetinib

blocks the downstream signaling of the RAS/RAF/MEK/ERK pathway, which is often

constitutively activated in various cancers, leading to uncontrolled cell proliferation.[3][4][5] This

guide provides a comprehensive overview of the pharmacokinetic properties of binimetinib,

detailing its absorption, distribution, metabolism, and excretion (ADME), along with the

experimental methodologies used to determine these characteristics.

Pharmacokinetic Profile
The pharmacokinetic parameters of binimetinib have been characterized in healthy subjects

and patients with solid tumors.[1][6] Following twice-daily dosing, a steady state is achieved

with a 1.5-fold accumulation.[6][7]

Absorption
Binimetinib is orally bioavailable and rapidly absorbed.[6][8]
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Table 1: Absorption Characteristics of Binimetinib

Parameter Value Reference

Oral Bioavailability ~50% [8]

Time to Maximum

Concentration (Tmax)
1.6 hours [6][7]

Effect of High-Fat Meal on

Exposure
No significant effect [6][7]

Distribution
Binimetinib exhibits high plasma protein binding and distributes into the tissues.[1][7]

Table 2: Distribution Characteristics of Binimetinib

Parameter Value Reference

Plasma Protein Binding 97% [1][7]

Apparent Volume of

Distribution (Vd)
92 L [1][6][7]

Blood-to-Plasma Ratio 0.72 [1][7]

Metabolism
Binimetinib is extensively metabolized, primarily through glucuronidation.[1][6][7]

Table 3: Metabolism of Binimetinib
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Pathway Enzymes Involved Contribution Reference

Glucuronidation UGT1A1 ~61% of metabolism [1][6][7]

N-dealkylation CYP1A2, CYP2C19
Forms active

metabolite M3
[1][6][7]

Amide Hydrolysis - Minor pathway [1][6][7]

Loss of ethane-diol

from side chain
- Minor pathway [1][6][7]

The active metabolite, M3 (N-desmethyl binimetinib), is approximately equipotent to the parent

drug but circulates at significantly lower concentrations, representing about 8.6% of the

binimetinib exposure.[1][6][9]

Excretion
Binimetinib and its metabolites are eliminated through both feces and urine.[6]

Table 4: Excretion of Binimetinib and its Metabolites

Parameter Value Reference

Total Recovery in Excreta 93.6% [9][10]

Fecal Excretion (% of dose) 62% (32% as unchanged drug) [6]

Urinary Excretion (% of dose)
31% (6.5% as unchanged

drug)
[6]

Terminal Half-life (t1/2) 3.5 hours [6][7]

Apparent Clearance (CL/F) 20.2 L/h [6][7]

Signaling Pathway
Binimetinib targets the MEK1 and MEK2 proteins in the RAS/RAF/MEK/ERK signaling

cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[3]
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[4][11] Mutations in genes such as BRAF and NRAS can lead to the hyperactivation of this

pathway, promoting tumorigenesis.[4][5]
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Click to download full resolution via product page

Caption: RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Binimetinib.

Experimental Protocols
The pharmacokinetic properties of binimetinib were determined through a series of in vitro and

in vivo studies. Below are representative methodologies.

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study
A common approach to defining the ADME properties of a drug candidate is a human mass

balance study using a radiolabeled version of the compound.

Objective: To determine the routes and rates of metabolism and excretion of binimetinib and to

identify the major circulating metabolites.

Methodology:

Study Population: A small cohort of healthy male subjects.[9][10]

Drug Administration: A single oral dose of [14C]-labeled binimetinib (e.g., 45 mg) is

administered.[9][10]

Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals

over a period sufficient to capture the majority of the drug's elimination (e.g., up to 168 hours

post-dose).

Analysis:

Total radioactivity in all samples is measured using liquid scintillation counting to

determine the extent of absorption and routes of excretion.

Plasma, urine, and fecal samples are profiled for metabolites using liquid chromatography

coupled with mass spectrometry (LC-MS) and radiometric detection.
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The structure of metabolites is elucidated using high-resolution mass spectrometry and

comparison to synthetic standards.

Pharmacokinetic Analysis: Plasma concentration-time data for the parent drug and total

radioactivity are used to calculate key pharmacokinetic parameters such as AUC, Cmax,

Tmax, t1/2, and clearance.

In Vitro Metabolic Stability Assay
In vitro assays are crucial for predicting the metabolic fate of a drug in humans and for

identifying the enzymes responsible for its metabolism.

Objective: To assess the metabolic stability of binimetinib and identify the primary metabolizing

enzymes.

Methodology:

Test System: Human liver microsomes (HLMs), which contain a high concentration of

cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[12]

Incubation: Binimetinib is incubated with HLMs in the presence of necessary cofactors (e.g.,

NADPH for CYP enzymes, UDPGA for UGT enzymes) at 37°C.

Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5,

15, 30, 60 minutes).

Sample Processing: The reaction is quenched (e.g., by adding a cold organic solvent like

acetonitrile), and the samples are centrifuged to precipitate proteins.

Analysis: The concentration of binimetinib remaining in the supernatant at each time point is

quantified using a validated LC-MS/MS method.

Data Analysis: The rate of disappearance of binimetinib is used to calculate the in vitro half-

life (t1/2) and intrinsic clearance (CLint). These values can then be used in in vitro-in vivo

extrapolation (IVIVE) models to predict human pharmacokinetic parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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